molecular formula C14H17ClN4 B2742031 [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride CAS No. 2402828-95-7

[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride

Cat. No.: B2742031
CAS No.: 2402828-95-7
M. Wt: 276.77
InChI Key: WUTIBBZPJMQLJL-UHFFFAOYSA-N
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Description

[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride: is a compound that combines the structural features of both imidazole and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of [1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The indole ring is known to interact with serotonin receptors, while the imidazole ring can interact with histamine receptors .

Properties

IUPAC Name

[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4.ClH/c1-17-8-13(16-10-17)9-18-5-4-12-3-2-11(7-15)6-14(12)18;/h2-6,8,10H,7,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTIBBZPJMQLJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN2C=CC3=C2C=C(C=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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